Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
CAS No.: 338419-40-2
Cat. No.: VC6840679
Molecular Formula: C16H11Cl2NO3S
Molecular Weight: 368.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338419-40-2 |
|---|---|
| Molecular Formula | C16H11Cl2NO3S |
| Molecular Weight | 368.23 |
| IUPAC Name | methyl 3-[(2,6-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(9-4-3-7-19-15(9)23-14)22-8-10-11(17)5-2-6-12(10)18/h2-7H,8H2,1H3 |
| Standard InChI Key | FVHTYYYQIWSZCK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate features a fused thieno[2,3-b]pyridine core substituted at the 3-position with a 2,6-dichlorobenzyl ether group and at the 2-position with a methyl carboxylate moiety. The molecular formula is C₁₆H₁₁Cl₂NO₃S, with a molecular weight of 368.23 g/mol. Its IUPAC name, methyl 3-[(2,6-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate, reflects the substituents’ positions and connectivity.
Key Structural Features:
-
Thieno[2,3-b]pyridine Core: A bicyclic system combining thiophene and pyridine rings, known for electronic delocalization and bioisosteric compatibility with purine bases .
-
2,6-Dichlorobenzyl Ether: A lipophilic substituent enhancing membrane permeability and potential receptor binding via halogen interactions .
-
Methyl Carboxylate: A polar group influencing solubility and serving as a synthetic handle for further derivatization.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (FVHTYYYQIWSZCK-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl) provide unambiguous representations of its connectivity. Computational models predict a planar geometry for the thienopyridine core, with the dichlorobenzyl group adopting a perpendicular orientation to minimize steric hindrance.
Synthesis and Physicochemical Properties
Challenges in Synthesis:
-
Regioselective introduction of the benzyl ether group at the 3-position.
-
Purification difficulties due to the compound’s low solubility in common organic solvents.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 368.23 g/mol |
| Solubility | Low in water; moderate in DMSO |
| Stability | Stable under inert atmosphere |
| Melting Point | Not reported |
| LogP (Predicted) | 3.8 ± 0.5 |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.8) suggest suitability for lipid-based drug formulations. Stability studies indicate no decomposition under standard storage conditions (-20°C, desiccated).
| Compound | IC₅₀ (c-Met Inhibition) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Imidazo[1,2-α]pyridine-triazole | 5–25 μM | 12.5–50 |
| 3-Amino-7-(2,6-dichlorobenzyl) | N/A | 6.25 |
| This Compound | Not tested | Not tested |
Molecular Docking Insights
Docking studies of analogous compounds into c-Met (PDB: 3LQ8) reveal:
-
Hydrogen Bonds: Between the pyridine nitrogen and Met1160/Lys1110 residues.
-
Halogen Interactions: 2,6-Dichlorophenyl group engages in hydrophobic contacts with Phe1223 .
-
Binding Energy: Estimated ΔG ≈ -170 kJ/mol, comparable to known inhibitors like foretinib .
Applications in Drug Discovery
Anticancer Agent Development
The compound’s structural similarity to c-Met inhibitors positions it as a candidate for:
-
Targeted Therapies: Potential use in non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma .
-
Combination Regimens: Synergy with DNA-damaging agents due to kinase inhibition pathways.
Antimicrobial Applications
While untested, the 2,6-dichlorobenzyl moiety’s electron-withdrawing properties may enhance potency against Gram-positive pathogens, akin to related triazolopyridazines .
Comparison with Structural Isomers
2,4-Dichloro vs. 2,6-Dichloro Substituents
| Parameter | 2,4-Dichloro Isomer | 2,6-Dichloro Isomer |
|---|---|---|
| Molecular Weight | 368.2 g/mol | 368.23 g/mol |
| Predicted LogP | 3.7 ± 0.5 | 3.8 ± 0.5 |
| Synthetic Accessibility | Moderate | Moderate |
| Bioactivity Data | Limited | Limited |
The 2,6-dichloro isomer exhibits marginally higher lipophilicity, potentially favoring blood-brain barrier penetration for CNS-targeted applications .
Future Research Directions
-
Comprehensive Bioassays: Prioritize testing against c-Met-dependent cancer cell lines (e.g., H1993 NSCLC).
-
SAR Studies: Synthesize analogs with varied substituents (e.g., fluoro, methoxy) to optimize potency/selectivity.
-
Formulation Development: Address solubility limitations via prodrug strategies or nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume